molecular formula C6H9ClF2N2S B13502052 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride

1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride

Cat. No.: B13502052
M. Wt: 214.66 g/mol
InChI Key: NIKSOYCNUCUWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C6H9F2N2S·HCl. It is known for its unique structure, which includes a thiazole ring substituted with a difluoroethyl group and a methanamine group.

Preparation Methods

The synthesis of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a substitution reaction, often using difluoroethyl halides as reagents.

    Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and thiazole ring play crucial roles in its binding to enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H9ClF2N2S

Molecular Weight

214.66 g/mol

IUPAC Name

[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H8F2N2S.ClH/c1-6(7,8)5-10-3-4(2-9)11-5;/h3H,2,9H2,1H3;1H

InChI Key

NIKSOYCNUCUWFR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)CN)(F)F.Cl

Origin of Product

United States

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